[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
CAS No.: 1262771-85-6
Cat. No.: VC8064416
Molecular Formula: C6H11ClN2S
Molecular Weight: 178.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262771-85-6 |
|---|---|
| Molecular Formula | C6H11ClN2S |
| Molecular Weight | 178.68 g/mol |
| IUPAC Name | (4-ethyl-1,3-thiazol-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2S.ClH/c1-2-5-4-9-6(3-7)8-5;/h4H,2-3,7H2,1H3;1H |
| Standard InChI Key | AJTSPUJLTMAFEE-UHFFFAOYSA-N |
| SMILES | CCC1=CSC(=N1)CN.Cl.Cl |
| Canonical SMILES | CCC1=CSC(=N1)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the thiazole family, featuring a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its dihydrochloride salt form enhances stability and solubility for laboratory applications . Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂Cl₂N₂S |
| Molecular Weight | 215.14 g/mol |
| IUPAC Name | (4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride |
| SMILES | CCC1=CSC(=N1)CN.Cl.Cl |
| InChI Key | OGYSYFOHRPZQEV-UHFFFAOYSA-N |
The ethyl group at the 4-position of the thiazole ring and the aminomethyl group at the 2-position define its reactivity . X-ray crystallography of analogous compounds confirms planar geometry, with hydrogen-bonding interactions stabilizing the dihydrochloride form .
Synthesis and Optimization
Hantzsch Thiazole Synthesis
The compound is typically synthesized via the Hantzsch method, which involves cyclocondensation of α-halo carbonyl compounds (e.g., ethyl bromopyruvate) with thioureas or thioamides . Key steps include:
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Halogenation: Introduction of a bromine or chlorine atom to a carbonyl precursor.
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Cyclization: Reaction with a sulfur-containing nucleophile (e.g., thiourea) in ethanol or dichloromethane.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride .
Example Protocol
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Reactants: 2-Bromo-4-ethylthiazole (1.2 eq), methylamine hydrochloride (1.0 eq).
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Conditions: Reflux in ethanol at 80°C for 12 hours, followed by HCl gas purging .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high water solubility (>50 mg/mL at 25°C) due to ionic interactions, making it suitable for aqueous reaction systems. It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light .
| Property | Value |
|---|---|
| Melting Point | 210–215°C (decomposes) |
| LogP (Partition Coefficient) | 1.2 ± 0.3 |
| pKa (Amino Group) | 8.4 ± 0.2 |
Biological and Pharmacological Relevance
Mechanism of Action
The thiazole core facilitates interactions with biological targets through:
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Hydrogen Bonding: The amine group donates protons to carbonyl oxygens in enzyme active sites .
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π-Stacking: The aromatic ring engages with tyrosine or tryptophan residues in proteins .
Reported Activities
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Antimicrobial: Thiazole derivatives inhibit bacterial dihydrofolate reductase (DHFR) at IC₅₀ = 12–18 μM .
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Anticancer: Analogues demonstrate cytotoxicity against HeLa cells (EC₅₀ = 8.5 μM) via tubulin polymerization inhibition .
Applications in Drug Development
Building Block for Bioactive Molecules
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at the amine group yields compounds targeting EGFR and VEGFR .
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Antiviral Agents: Schiff base derivatives show activity against HIV-1 protease (Ki = 0.45 μM) .
Case Study: Antibiotic Synthesis
Reaction with β-lactam scaffolds produces cephalosporin analogues with enhanced Gram-negative coverage .
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